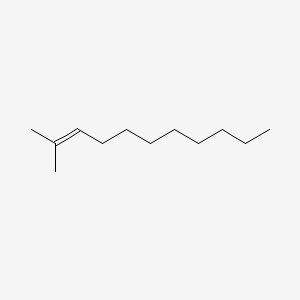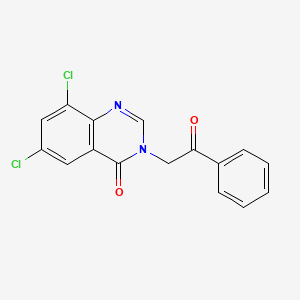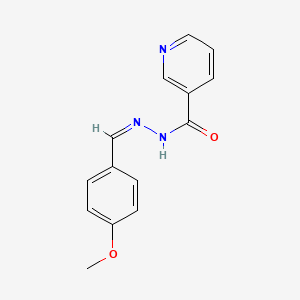
2-Methyl-2-undecene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-undecene is an organic compound with the molecular formula C₁₂H₂₄. It is a type of alkene, characterized by the presence of a carbon-carbon double bond. This compound is also known as 2-Methylundec-2-ene and has a molecular weight of 168.3190 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Methyl-2-undecene can be synthesized through various methods. One common approach involves the dehydration of 2-methyl-2-undecanol, where the alcohol is treated with a strong acid such as sulfuric acid to remove water and form the alkene. Another method involves the Wittig reaction, where a phosphonium ylide reacts with a suitable aldehyde or ketone to form the desired alkene .
Industrial Production Methods
In industrial settings, this compound can be produced through catalytic dehydrogenation of 2-methylundecane. This process involves the removal of hydrogen atoms from the alkane to form the corresponding alkene. Catalysts such as platinum or palladium are often used to facilitate this reaction .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2-undecene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-methylundecanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation of this compound in the presence of a catalyst like palladium on carbon can convert it back to 2-methylundecane.
Substitution: Halogenation reactions can occur, where halogens like chlorine or bromine add across the double bond to form dihalogenated products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst
Substitution: Chlorine (Cl₂), Bromine (Br₂)
Major Products Formed
Oxidation: 2-Methylundecanoic acid
Reduction: 2-Methylundecane
Substitution: 2,3-Dichloro-2-methylundecane, 2,3-Dibromo-2-methylundecane
Aplicaciones Científicas De Investigación
2-Methyl-2-undecene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Mecanismo De Acción
The mechanism of action of 2-Methyl-2-undecene depends on the specific reaction or application. In oxidation reactions, the double bond is attacked by oxidizing agents, leading to the formation of carboxylic acids. In reduction reactions, the double bond is hydrogenated to form the corresponding alkane. The compound’s interactions with biological molecules involve binding to specific enzymes or receptors, leading to various biochemical effects .
Comparación Con Compuestos Similares
2-Methyl-2-undecene can be compared with other similar alkenes, such as:
1-Undecene: A linear alkene with a double bond at the first carbon. Unlike this compound, it does not have a methyl group attached to the second carbon.
2-Methyl-1-decene: Similar to this compound but with a shorter carbon chain.
2-Methyl-2-dodecene: Similar structure but with a longer carbon chain.
The uniqueness of this compound lies in its specific molecular structure, which influences its reactivity and applications .
Propiedades
Número CAS |
56888-88-1 |
|---|---|
Fórmula molecular |
C12H24 |
Peso molecular |
168.32 g/mol |
Nombre IUPAC |
2-methylundec-2-ene |
InChI |
InChI=1S/C12H24/c1-4-5-6-7-8-9-10-11-12(2)3/h11H,4-10H2,1-3H3 |
Clave InChI |
SMDXUIYTBVHJNX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC=C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Benzoic acid, 3-[4-(2-propyn-1-yloxy)benzoyl]-](/img/structure/B11940365.png)





